![molecular formula C15H18O3 B579241 (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one CAS No. 19332-12-8](/img/structure/B579241.png)
(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one is a complex organic compound with the molecular formula C15H18O3 . It is a type of lactone, which is a cyclic ester derived from hydroxy acids. This compound is known for its unique structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydroepiisoinderalactone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the iodolactonization reaction, where an oxygen and iodine are added across a carbon-carbon double bond to form the lactone ring . This reaction is usually performed under mildly basic conditions to increase the nucleophilicity of the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of dihydroepiisoinderalactone may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as liquid-liquid extraction and solid-phase extraction can help in the purification process .
Análisis De Reacciones Químicas
Types of Reactions: (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which dihydroepiisoinderalactone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act on enzyme systems or receptor sites , leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
- Dihydroisolinderalactone
- Costunolide
- Dihydrocostunolide
Comparison: (3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one is unique due to its specific structural features and biological activities. Compared to similar compounds like dihydroisolinderalactone, it may exhibit different reactivity and potency in various applications. The presence of additional functional groups or variations in the lactone ring structure can significantly influence its chemical behavior and biological effects .
Propiedades
Número CAS |
19332-12-8 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.306 |
Nombre IUPAC |
(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,9,12-13H,1,6H2,2-4H3/t9-,12-,13-,15-/m0/s1 |
Clave InChI |
WXUCFHKUTIKRFO-STAGSXQKSA-N |
SMILES |
CC1C2C(C3=C(CC2(C)C=C)OC=C3C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)
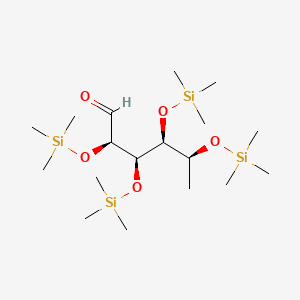

![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)
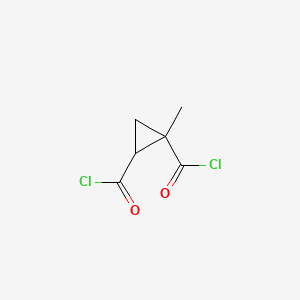
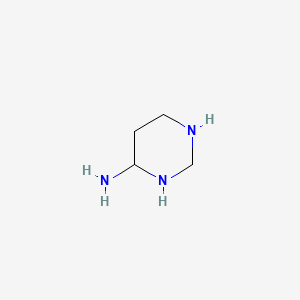
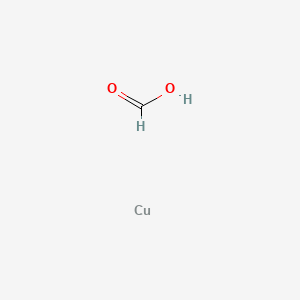
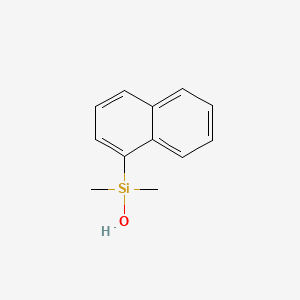
![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)

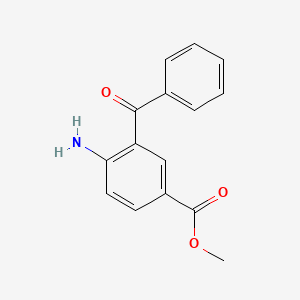
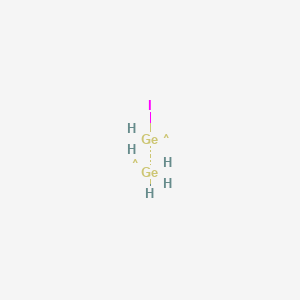
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
